molecular formula C10H11Cl2NSi B1402704 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine CAS No. 1346446-90-9

2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine

Cat. No. B1402704
CAS RN: 1346446-90-9
M. Wt: 244.19 g/mol
InChI Key: DQOWNDLHIUKVTA-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the empirical formula C10H11Cl2NSi . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine is 244.19 . The SMILES string representation of its structure is CSi(C)C#Cc1cc(Cl)cnc1Cl .

Scientific Research Applications

Analytical Chemistry

This compound can also be used as a standard or reference material in analytical chemistry. Due to its unique structure, it can be detected and quantified using techniques like mass spectrometry or chromatography, aiding in the analysis of complex mixtures or in the development of new analytical methods.

Each of these applications leverages the unique chemical structure of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine to fulfill specific roles in scientific research and industrial processes. The compound’s versatility is a testament to the importance of such chemicals in advancing various fields of study and application .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information pictograms associated with this compound are GHS07 . The hazard classifications are Acute Tox. 4 Oral and Eye Irrit. 2 .

properties

IUPAC Name

2-(2,5-dichloropyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NSi/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOWNDLHIUKVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216107
Record name Pyridine, 2,5-dichloro-3-[2-(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine

CAS RN

1346446-90-9
Record name Pyridine, 2,5-dichloro-3-[2-(trimethylsilyl)ethynyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346446-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,5-dichloro-3-[2-(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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